Dihydroterrein
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Overview
Description
Dihydroterrein is a natural product found in Aspergillus stellatus with data available.
Scientific Research Applications
Inhibition of Platelet Aggregation
Dihydroterrein and its related compound terrein, isolated from Asperillus novofumigatus, have been found to inhibit human platelet aggregation induced by collagen. This suggests potential applications in preventing thrombotic events (Hosoe et al., 2009).Antifolate Resistance in Malaria Treatment
Studies have identified mutations in Plasmodium falciparum associated with antifolate resistance. Understanding these mutations can aid in developing more effective malaria treatments (Alker et al., 2005).Dihydropterin Deaminase in Biosynthesis
Research has highlighted the role of dihydropterin deaminase in the biosynthesis of aurodrosopterin, a red eye pigment in Drosophila, providing insights into the metabolic pathways involving dihydropterins (Kim et al., 2009).Folate Synthesis and Breakdown
Studies have shown that dihydropterins are important intermediates in folate synthesis and breakdown, essential for various metabolic pathways. This is crucial for understanding folate metabolism in different organisms (Noiriel et al., 2007).Development of Species-Specific Antifolates
Dihydrofolate reductase, targeted by antifolates, is essential for cellular biochemistry. Research into species-specific antifolates, involving dihydropterins, is significant for developing targeted treatments for various diseases (Chan & Anderson, 2006).
properties
Product Name |
Dihydroterrein |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-propylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-5-4-6(9)8(11)7(5)10/h4,7-8,10-11H,2-3H2,1H3/t7-,8-/m0/s1 |
InChI Key |
LFRFNLMDZHTVHB-YUMQZZPRSA-N |
Isomeric SMILES |
CCCC1=CC(=O)[C@@H]([C@H]1O)O |
Canonical SMILES |
CCCC1=CC(=O)C(C1O)O |
synonyms |
dihydroterrein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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